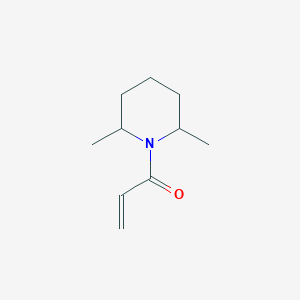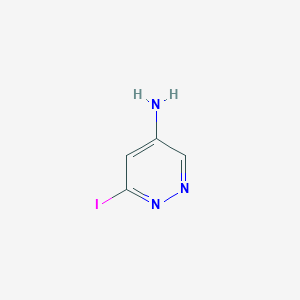
6-Iodopyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodopyridazin-4-amine is a chemical compound with the molecular formula C4H4IN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 6 and an amino group at position 4 makes this compound unique and valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridazin-4-amine typically involves the iodination of pyridazin-4-amine. One common method includes the reaction of pyridazin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Iodopyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridazines.
Coupling Products: Biaryl compounds and other complex structures.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Scientific Research Applications
6-Iodopyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Iodopyridazin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the amino group allows it to form specific interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
6-Iodopyridazin-3-amine: Similar structure but with the amino group at position 3.
4-Iodopyridazin-3-amine: Iodine and amino groups at different positions.
6-Bromopyridazin-4-amine: Bromine instead of iodine at position 6.
Uniqueness: 6-Iodopyridazin-4-amine is unique due to the specific positioning of the iodine and amino groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in diverse applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C4H4IN3 |
|---|---|
Molecular Weight |
221.00 g/mol |
IUPAC Name |
6-iodopyridazin-4-amine |
InChI |
InChI=1S/C4H4IN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) |
InChI Key |
NPPWVRBPUXPRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


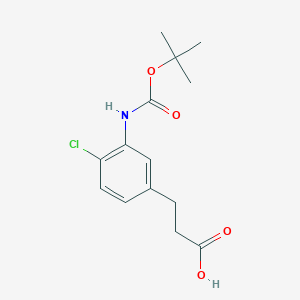
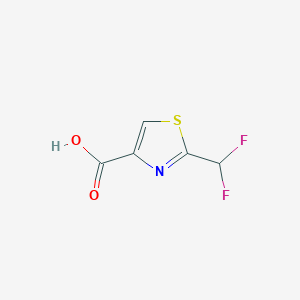


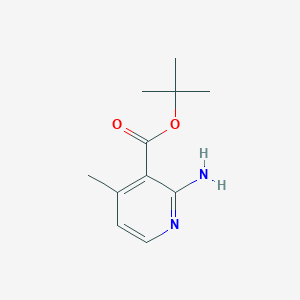


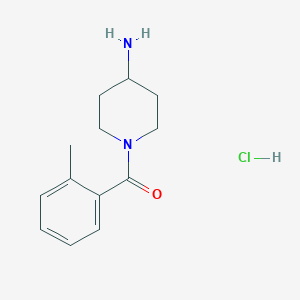
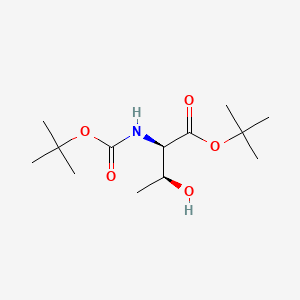
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
